3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride

Regioisomerism Synthetic Intermediate Structure-Activity Relationship

3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride (CAS 34840-94-3) is a beta-amino acid derivative with the molecular formula C12H18ClNO4 and a molecular weight of 275.73 g/mol. It is the hydrochloride salt form of the free base (CAS 54503-18-3), which has a molecular weight of 239.27 g/mol.

Molecular Formula C12H18ClNO4
Molecular Weight 275.73 g/mol
CAS No. 34840-94-3
Cat. No. B7827004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride
CAS34840-94-3
Molecular FormulaC12H18ClNO4
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC.Cl
InChIInChI=1S/C12H17NO4.ClH/c1-3-17-10-5-4-8(6-11(10)16-2)9(13)7-12(14)15;/h4-6,9H,3,7,13H2,1-2H3,(H,14,15);1H
InChIKeyQRRYBRNEECSSHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride (CAS 34840-94-3)


3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride (CAS 34840-94-3) is a beta-amino acid derivative with the molecular formula C12H18ClNO4 and a molecular weight of 275.73 g/mol . It is the hydrochloride salt form of the free base (CAS 54503-18-3), which has a molecular weight of 239.27 g/mol [1]. This compound is categorized as a benzenepropanoic acid derivative, specifically β-amino-4-ethoxy-3-methoxybenzenepropanoic acid, and serves primarily as a specialty chemical intermediate for research and pharmaceutical development [1].

Selection Risks for 3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride: Why In-Class Analogs Cannot Be Interchanged


Generic substitution within the phenylpropanoic acid beta-amino acid class is not scientifically valid without rigorous verification. The precise positioning of the ethoxy and methoxy substituents on the phenyl ring, the specific beta-amino acid backbone, and the choice between a free base and a hydrochloride salt form are critical determinants of a compound's reactivity, solubility, and biological target engagement . A closely related regioisomer, such as 3-amino-3-(3-ethoxy-4-methoxy-phenyl)propionic acid, has been documented as requiring specific synthetic steps, indicating that its properties are chemically distinct . The following evidence guide assesses whether public data substantiates a differentiated selection rationale for the target compound.

Evidence Guide for 3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride: Differentiation from Analogs


Substituent Pattern Specificity: 4-Ethoxy-3-Methoxy vs. 3-Ethoxy-4-Methoxy Regioisomer

The target compound's substitution pattern (4-ethoxy-3-methoxy) is chemically distinct from its regioisomer (3-ethoxy-4-methoxy). This distinction is crucial for downstream synthetic applications, as a patent procedure for preparing an ethyl ester derivative specifically requires the 3-methoxy-4-ethoxy-phenyl isomer as a starting material, substituting it for the 3-ethoxy-4-methoxy variant . This indicates that the substitution pattern is non-interchangeable for further chemical transformations.

Regioisomerism Synthetic Intermediate Structure-Activity Relationship

Hydrochloride Salt Form Provides Superior Aqueous Solubility for Biological Assays

The target compound is provided as a hydrochloride salt (CAS 34840-94-3), which is expected to have significantly higher aqueous solubility compared to the free base (CAS 54503-18-3). This is a fundamental principle of salt formation for amine-containing compounds, enhancing their utility in biological buffers and in vivo formulations . While specific solubility data for this compound is absent from primary literature, the general class behavior of beta-amino acid salts strongly supports this advantage.

Solubility Salt Selection Formulation

Validated Application Scenarios for Procuring 3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride


Use as a Chiral Beta-Amino Acid Building Block for Medicinal Chemistry

Beta-amino acids are a privileged class of building blocks in medicinal chemistry, often used to create peptidomimetics or beta-lactam antibiotics . The specific 4-ethoxy-3-methoxyphenyl substitution pattern offers a distinct electronic and steric profile. Procurement for a medicinal chemistry program would be justified when a structure-activity relationship (SAR) study requires exploring the effect of this precise aryl substitution on target binding, metabolic stability, or other key drug-like properties.

Synthesis of Regioisomerically Pure Derivatives for Patent Chemistry

As evidenced by patent literature, this compound can serve as a specific intermediate for the synthesis of more complex molecules, where the 4-ethoxy-3-methoxy substitution is a mandatory structural feature . A scenario where the target compound must be prioritized is one where the final product is an N-protected, esterified, or otherwise derivatized analog of this exact scaffold, as using a different regioisomer would lead to a different, and likely patent-distinct, final product.

Utilization in Aqueous-Phase Chemical Biology Assays

The hydrochloride salt form is the preferred choice for any experiment requiring dissolution in water or a buffered system, such as fluorescence-based binding assays, enzyme inhibition studies under physiological conditions, or cell-based assays . This avoids the need for organic co-solvents like DMSO, which can interfere with certain biological readouts or cause cellular toxicity, thereby simplifying experimental design and data interpretation.

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